Superior Selectivity Profile of GSK-LSD1 Dihydrochloride Against FAD-Dependent Off-Targets
GSK-LSD1 Dihydrochloride demonstrates exceptional target selectivity, a critical parameter for a reliable chemical probe. It exhibits over 1000-fold selectivity for LSD1 over other closely related FAD-dependent enzymes . This high degree of selectivity minimizes confounding biological effects from off-target inhibition, ensuring that observed phenotypes are primarily attributable to LSD1 blockade. While other inhibitors like ORY-1001 also claim high selectivity , the specific >1000-fold window for GSK-LSD1 across LSD2, MAO-A, and MAO-B is a well-documented, defining feature that underpins its utility as a high-confidence probe.
| Evidence Dimension | Selectivity window over FAD-dependent enzymes |
|---|---|
| Target Compound Data | >1000-fold over LSD2, MAO-A, MAO-B |
| Comparator Or Baseline | In-class selectivity (e.g., ORY-1001 is also reported as selective but exact fold-selectivity data not directly comparable) |
| Quantified Difference | N/A - Class-level comparison |
| Conditions | Biochemical assays for LSD2, MAO-A, MAO-B |
Why This Matters
For a procurement decision, this ensures that the observed effects in complex biological systems are more confidently linked to LSD1 inhibition, reducing the risk of misleading data from off-target activities.
